[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride
Description
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride is a heterocyclic organic compound characterized by a benzoxazole core linked to a propylamine chain, with a hydrochloride salt enhancing its stability and solubility. Its molecular formula is C₁₀H₁₃ClN₂O, with a molecular weight of 212.68 g/mol and CAS number 76712-84-0 .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFABMGASHAZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The benzoxazole moiety, known for its heterocyclic properties, is integral to the compound's pharmacological profile. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoxazole ring linked to a propylamine chain. This configuration is significant for its interaction with biological targets.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Benzoxazole moiety with propylamine | Potential antimicrobial and anticancer activity |
| 2-Aminobenzothiazole | Thiazole instead of benzoxazole | Anti-inflammatory effects |
| 5-Methylbenzimidazole | Benzimidazole core | Antifungal activity |
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial and fungal strains. In a study evaluating the antimicrobial potential of related compounds, it was found that some exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity |
|---|---|---|
| Compound A | Bacillus subtilis | Moderate |
| Compound B | Candida albicans | Significant |
Anticancer Activity
The anticancer potential of this compound is supported by findings from various studies. Compounds containing benzoxazole rings have demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . Notably, the structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole moiety can enhance anticancer efficacy.
In one study, a series of benzoxazole derivatives were tested for their cytotoxicity against multiple cancer cell lines, with promising results indicating lower toxicity to normal cells compared to cancer cells. This selectivity is crucial for developing effective anticancer agents .
Case Studies
-
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of various benzoxazole derivatives on colon cancer cells (HT-29). The results indicated that specific modifications to the benzoxazole structure significantly increased cytotoxicity while minimizing harm to normal cells . -
Case Study 2: Antimicrobial Screening
Another research effort focused on screening a library of benzoxazole derivatives for antimicrobial activity against E. coli and B. subtilis. While most compounds showed limited activity, a few demonstrated significant inhibition at low concentrations, suggesting potential for further development as antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride exhibit antimicrobial properties. Minor groove binders (MGBs), which include benzoxazole derivatives, have been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds bind to DNA and disrupt cellular functions, leading to cell death .
Anticancer Potential
Benzoxazole derivatives have been investigated for their anticancer properties. Studies indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structural features of benzoxazole compounds contribute to their effectiveness against different cancer types .
The biological activity of this compound can be summarized as follows:
| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | T. brucei | 0.1 - 2 | DNA binding |
| Anticancer | Various cancer cell lines | Varies | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of a series of MGBs against T. brucei. Among the tested compounds, those structurally related to this compound showed significant trypanocidal activity with IC50 values below 5 μM. The results suggest that modifications in the benzoxazole structure can enhance antimicrobial potency, making it a candidate for further development in treating protozoal infections .
Case Study 2: Anticancer Properties
In another study focusing on benzoxazole derivatives, researchers synthesized several compounds and tested their effects on human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 1 to 10 μM. The mechanism involved the induction of apoptosis through mitochondrial pathways, showcasing the potential of these compounds in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous compounds differ in substituents, aromatic systems, or chain lengths, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:
Structural Analogues with Modified Aromatic Systems
Key Observations :
- Benzodiazole vs. Benzoxazole : Replacement of oxygen with nitrogen in the aromatic system increases polarity and hydrogen-bonding capacity .
- Chain Length : Shorter ethyl chains reduce steric hindrance but may limit binding affinity in receptor-targeted applications .
Analogues with Modified Aliphatic Chains or Substituents
Key Observations :
- Benzothiazole vs. Benzoxazole : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter electronic properties and metabolic stability .
Physicochemical and Pharmacological Data
Limited direct comparative studies are available, but inferences can be drawn from structural features:
- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, [3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride’s solubility in ethanol/acetic acid mixtures aligns with synthetic protocols for similar imine derivatives .
- Basicity : The propylamine chain confers a pKa ~9–10, comparable to other aliphatic amines, but this may vary with aromatic substituents .
- Biological Activity : Piperazine-based analogues (e.g., HBK14-HBK19) show serotonin receptor affinity, suggesting that benzoxazole/benzimidazole derivatives may target similar neurological pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
